5-(Difluoromethyl)-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
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Overview
Description
5-(Difluoromethyl)-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the cyclocondensation of 3-amino-1,2,4-triazole with appropriate carbonyl compounds. One common method involves the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl₂) under supercritical carbon dioxide conditions . This method is efficient and environmentally friendly, as it avoids the use of organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
5-(Difluoromethyl)-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly as inhibitors of specific enzymes and receptors.
Industry: The compound is used in the development of agrochemicals and materials science due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-one
- 7-Aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines
- 5-Aminoazolo[1,5-a]pyrimidines
Uniqueness
5-(Difluoromethyl)-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug discovery and development .
Properties
Molecular Formula |
C7H6F2N4O |
---|---|
Molecular Weight |
200.15 g/mol |
IUPAC Name |
5-(difluoromethyl)-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C7H6F2N4O/c1-3-10-7-11-4(6(8)9)2-5(14)13(7)12-3/h2,6H,1H3,(H,10,11,12) |
InChI Key |
XUXSJLUUVXYWKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=CC(=O)N2N1)C(F)F |
Origin of Product |
United States |
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